1-ethyl-5-(propoxymethyl)-1H-pyrazole
Description
1-Ethyl-5-(propoxymethyl)-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by an ethyl group at the N1 position and a propoxymethyl substituent at the C5 position. Pyrazoles are aromatic five-membered rings containing two adjacent nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1-ethyl-5-(propoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-3-7-12-8-9-5-6-10-11(9)4-2/h5-6H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFUZCBALPDBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=NN1CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(propoxymethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to various substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-5-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes key structural and physicochemical differences between 1-ethyl-5-(propoxymethyl)-1H-pyrazole and its analogs:
*Molecular weight calculated based on formula C₉H₁₆N₂O.
Key Observations:
Substituent Effects on Physicochemical Properties :
- The butyl analog (C₁₁H₂₀N₂O) exhibits higher molecular weight and predicted boiling point compared to the ethyl derivative, correlating with increased hydrophobicity .
- The 2-fluoroethyl analog (C₉H₁₅FN₂O) shows a lower pKa (~1.72) than the ethyl derivative (~1.7), suggesting subtle electronic effects from fluorine .
Functional Group Influence on Reactivity: The trimethylsilyl ethynyl substituent enables participation in click chemistry or Sonogashira coupling, expanding utility in materials science . The boronic ester derivative (C₁₂H₂₁BN₂O₂) serves as a key intermediate in cross-coupling reactions for pharmaceutical synthesis .
Biological and Industrial Relevance: Pyrazole derivatives with propoxymethyl groups are less documented in pharmacological studies compared to analogs with electron-withdrawing groups (e.g., trifluoromethyl) or aromatic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
